molecular formula C15H20Cl3N6O8P B12800969 3'-Azido-2',3'-dideoxy-5'-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate CAS No. 130829-12-8

3'-Azido-2',3'-dideoxy-5'-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate

Cat. No.: B12800969
CAS No.: 130829-12-8
M. Wt: 549.7 g/mol
InChI Key: RORNFZMTNHHWRA-IJOWBKSBSA-N
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Description

3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate is a synthetic nucleoside analog. It is structurally related to other nucleoside analogs used in antiviral therapies, particularly those targeting retroviruses such as HIV. This compound is characterized by the presence of an azido group at the 3’ position and a phosphoramidate group, which enhances its stability and bioavailability.

Preparation Methods

The synthesis of 3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate involves multiple steps. The process typically starts with the protection of the hydroxyl groups of the nucleoside, followed by the introduction of the azido group at the 3’ position. The phosphoramidate moiety is then attached using appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized under specific conditions.

    Reduction: The azido group can also be reduced to an amine.

    Substitution: The phosphoramidate group can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. The azido group at the 3’ position prevents the elongation of the viral DNA chain, effectively halting viral replication. The phosphoramidate group enhances the compound’s stability and facilitates its uptake by cells .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

130829-12-8

Molecular Formula

C15H20Cl3N6O8P

Molecular Weight

549.7 g/mol

IUPAC Name

methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(trichloromethoxy)phosphoryl]amino]propanoate

InChI

InChI=1S/C15H20Cl3N6O8P/c1-7-5-24(14(27)20-12(7)25)11-4-9(21-23-19)10(31-11)6-30-33(28,32-15(16,17)18)22-8(2)13(26)29-3/h5,8-11H,4,6H2,1-3H3,(H,22,28)(H,20,25,27)/t8-,9-,10+,11+,33?/m0/s1

InChI Key

RORNFZMTNHHWRA-IJOWBKSBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC(Cl)(Cl)Cl)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC(Cl)(Cl)Cl)N=[N+]=[N-]

Origin of Product

United States

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